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Compound of Interest

Compound Name: Frax486

Cat. No.: B15605124 Get Quote

Introduction

Frax486 is a potent, brain-penetrant inhibitor of Group I p21-activated kinases (PAKs), with

IC50 values of 14 nM, 33 nM, and 39 nM for PAK1, PAK2, and PAK3, respectively.[1] It exhibits

significantly lower potency against the Group II member PAK4 (IC50 = 575 nM). PAKs are

critical regulators of actin cytoskeleton dynamics and are implicated in various cellular

processes.[2] Frax486 has been investigated for its therapeutic potential in neurological

disorders like Fragile X syndrome and in oncology, where it has been shown to suppress tumor

metastasis by inhibiting autophagy.[3][4] Proper solubilization and vehicle preparation are

critical for ensuring the accuracy and reproducibility of both in vitro and in vivo experiments.

Data Presentation: Solubility
Frax486 is a hydrophobic compound with limited solubility in aqueous solutions. The primary

solvent for creating stock solutions is dimethyl sulfoxide (DMSO). For in vivo applications,

vehicles containing cyclodextrins are commonly used to improve solubility and bioavailability.
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Solvent
Maximum
Concentration
(mg/mL)

Maximum
Concentration
(mM)

Notes

DMSO 10 - 22 mg/mL ~20 - 43 mM

Soluble to at least 20

mM.[5] Some sources

indicate higher

solubility (up to 42.85

mM).[6] Use of fresh,

anhydrous DMSO is

recommended as

hygroscopic DMSO

can reduce solubility.

[6][7] Warming and

sonication can aid

dissolution.[7]

Aqueous Buffers

(PBS, Saline)
Insoluble Insoluble

Direct dissolution is

not feasible.

20% (w/v)

Hydroxypropyl-β-

cyclodextrin (HP-β-

CD) in Saline/Water

At least 2 mg/mL At least 3.9 mM

This is a commonly

used vehicle for

subcutaneous,

intravenous, and oral

administration in

animal models.[7]

Molecular Weight of Frax486 is ~513.39 g/mol .[5]

Signaling Pathway
Frax486 exerts its biological effects primarily by inhibiting the Rac/Cdc42-PAK signaling

pathway. This pathway is a key modulator of actin cytoskeleton dynamics, which is

fundamental for cellular processes such as cell motility, morphology, and synaptic plasticity. In

dendritic spines, this pathway regulates spine formation and stabilization. Dysregulation of this

pathway is associated with various pathologies, including neurological disorders and cancer.
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Frax486 inhibits Group I PAKs, disrupting the actin remodeling pathway.

Experimental Protocols
Protocol 1: Preparation of Frax486 Stock Solution (10 mM in DMSO)

This protocol is suitable for preparing a high-concentration stock solution for in vitro studies and

for serial dilution into aqueous media.
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Materials:

Frax486 powder (MW: ~513.39 g/mol )

Anhydrous (fresh) Dimethyl Sulfoxide (DMSO)

Vortex mixer

Sonicator (optional)

Sterile microcentrifuge tubes or vials

Procedure:

Calculation: To prepare a 10 mM stock solution, weigh out 5.13 mg of Frax486 powder.

Calculation: 0.010 mol/L * 513.39 g/mol = 5.13 g/L = 5.13 mg/mL

Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the 5.13 mg of Frax486.

Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is

completely dissolved. If dissolution is slow, gentle warming (up to 60°C) or brief sonication

can be applied to facilitate the process.[7]

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw

cycles. Store at -20°C for short-term (up to 1 year) or -80°C for long-term storage (up to 2

years).[7]

Protocol 2: Preparation of Frax486 Vehicle for In Vivo Administration (2 mg/mL)

This protocol describes the preparation of a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD)

solution for subcutaneous (s.c.) administration in mice, a commonly cited method.[7] HP-β-CD

is a carrier molecule used to increase the solubility of hydrophobic drugs in aqueous solutions.

[8][9]

Materials:

Frax486 powder
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Sterile Saline (0.9% NaCl) or sterile water for injection

Magnetic stirrer and stir bar

Sterile conical tube or beaker

Sterile filter (0.22 µm) and syringe
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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